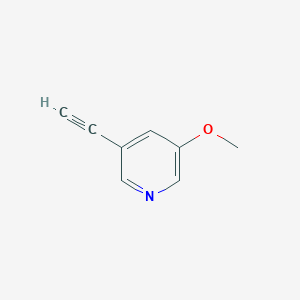

3-Ethynyl-5-methoxypyridine

Overview

Description

3-Ethynyl-5-methoxypyridine is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Ethynyl-5-methoxypyridine and its analogs have been explored in various chemical syntheses. Hertog et al. (1948) described the preparation of 3-acetylamino-5-ethoxypyridine, a compound related to this compound, by converting 3,5-dibromopyridine with sodium ethylate, which indicates the reactivity and potential for chemical transformation of such compounds (Hertog, Falter, & Linde, 1948). Similarly, Finkentey et al. (1983) demonstrated a synthesis method for 3-methoxypyridine and its analogs through alkylation reactions, highlighting the versatility of these compounds in chemical synthesis (Finkentey, Langhals, & Langhals, 1983).

Photocatalysis

In the field of photocatalysis, Davidson et al. (2015) researched the use of ethynyl-phenylene substituted derivatives, which include this compound, in synthesizing [RuCl(bpy)(tpy)]⁺ based complexes. These complexes, with their photochemical and redox properties, underscore the potential of this compound in photocatalytic applications (Davidson et al., 2015).

Charge Transfer Complexation

Alghanmi and Habeeb (2015) studied the charge transfer interaction between 5-amino-2-methoxypyridine (a related compound) and chloranilic acid, revealing significant insights into the charge transfer properties of methoxypyridine derivatives. This research provides a foundation for understanding the charge transfer mechanisms in compounds like this compound (Alghanmi & Habeeb, 2015).

Synthesis and Characterization of Novel Compounds

Kolev et al. (2008) synthesized and characterized a novel squaric acid derivative of 5-amino-2-methoxypyridine, demonstrating the application of methoxypyridine derivatives in the synthesis of new materials with potential non-linear optical (NLO) applications. This highlights the role of this compound in the development of new functional materials (Kolev et al., 2008).

Catalytic Polymerizations and Material Synthesis

Liu and Jia (2004) explored the catalytic carbonylative polymerizations of heterocycles using a combination that includes m-methoxypyridine, demonstrating the potential of methoxypyridine derivatives in synthesizing polyesters and poly(amide-block-ester)s. This research opens avenues for this compound in material science, particularly in polymer synthesis (Liu & Jia, 2004).

Safety and Hazards

The safety information for 3-Ethynyl-5-methoxypyridine indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Ethynyl-5-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with metabotropic glutamate receptors (mGluRs), specifically the mGluR5 subtype . These receptors are G-protein-coupled receptors involved in modulating neuronal excitability and synaptic plasticity. The interaction between this compound and mGluR5 can influence various signaling pathways, potentially leading to changes in cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR5 receptors can modulate the activity of phospholipase C, leading to alterations in intracellular calcium levels and subsequent changes in cellular functions . Additionally, this compound may influence the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and overall brain function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its interaction with mGluR5 receptors involves noncompetitive antagonism, where it binds to an allosteric site on the receptor, inhibiting its activity . This inhibition can lead to a decrease in receptor-mediated signaling, affecting downstream pathways such as the activation of phospholipase C and the release of intracellular calcium. These molecular interactions contribute to the compound’s overall impact on cellular function and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under normal storage conditions, with a purity of 95% Its stability and degradation over extended periods have not been extensively documented

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing anxiety-like behaviors . At higher doses, it may induce adverse effects, including potential toxicity and disruptions in normal cellular processes . Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter regulation. It interacts with enzymes such as phospholipase C, which plays a role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol . These metabolites are essential for intracellular signaling and the regulation of calcium levels. The compound’s influence on these pathways can affect overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its effects on neurotransmission . The compound’s distribution within the brain and other tissues is critical for its overall impact on cellular function and signaling.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. It is primarily localized to neuronal synapses, where it interacts with mGluR5 receptors and modulates synaptic activity . The compound’s presence in specific subcellular compartments is essential for its role in regulating neurotransmission and cellular signaling.

Properties

IUPAC Name |

3-ethynyl-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXHJYUMFFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610727 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686768-50-3 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

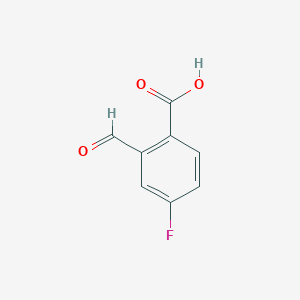

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)